Ceritinib was originally developed by Novartis and has been classified as a targeted therapy for lung cancer. It is part of a class of drugs known as small molecule inhibitors, specifically designed to interfere with the activity of specific proteins involved in cancer progression. The c-Ceritinib variant represents a modification aimed at improving the pharmacological profile of the original compound.
The synthesis of c-Ceritinib involves several key steps that enhance its efficacy. According to recent studies, one method includes the use of sodium borohydride in methanol to reduce specific intermediates, followed by purification through column chromatography. This process yields a high purity product suitable for further biological evaluation .
The molecular structure of c-Ceritinib TFA salt can be represented by its chemical formula and structural components. The compound features a complex arrangement that includes:
The structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into the spatial arrangement of atoms within the compound .
c-Ceritinib undergoes several chemical reactions during its synthesis and application:
c-Ceritinib exerts its therapeutic effects primarily through inhibition of anaplastic lymphoma kinase. The mechanism involves:
c-Ceritinib TFA salt exhibits several notable physical and chemical properties:
c-Ceritinib TFA salt has several applications in the field of oncology:
c-Ceritinib (coupleable ceritinib) was engineered to enable chemoproteomic studies of ceritinib's polypharmacology. The design retained ceritinib’s core pharmacophore while modifying the solvent-exposed piperidine moiety to serve as an attachment point for affinity matrices. This modification involved introducing a primary amine linker (–CH₂CH₂CH₂NH₂) via a three-step synthesis: (1) boc-protection of the piperidine nitrogen, (2) alkylation with 3-bromopropylamine, and (3) acid-mediated deprotection. Crucially, crystallographic analysis confirmed that this modification preserved binding to anaplastic lymphoma kinase (ALK) due to the piperidine group’s orientation away from the ATP-binding pocket [1] [3]. The resulting c-ceritinib derivative demonstrated indistinguishable ALK inhibitory activity (IC₅₀ = 0.15 nM) compared to unmodified ceritinib, validating its utility for target identification studies [1].
Table 1: Structural Comparison of Ceritinib and c-Ceritinib
Property | Ceritinib | c-Ceritinib |
---|---|---|
Attachment Point | None | Piperidine nitrogen |
Linker | – | –CH₂CH₂CH₂NH₂ |
ALK IC₅₀ | 0.15 nM | 0.15 nM |
Affinity Matrix Utility | No | Yes (NHS-sepharose) |
The primary amine handle in c-ceritinib was strategically incorporated to facilitate radiolabeling for quantitative biodistribution studies. This amine group enables conjugation with chelating agents (e.g., DOTA-NHS for ⁶⁴Cu labeling) without obstructing target engagement. Molecular dynamics simulations indicated the linker’s optimal length (C3 alkyl chain) minimizes steric hindrance during tracer binding. Additionally, the protonatable amine allows salt formation (e.g., TFA salt) to enhance solubility (>5 mg/mL in aqueous buffers) for in vivo applications. This design addresses the limited blood-brain barrier penetration of first-generation ALK inhibitors by enabling real-time tracking of CNS distribution [2] [6].
The synthesis of c-ceritinib hinges on regioselective functionalization of the 4-(piperidin-4-yl)aniline intermediate. A three-step sequence achieves this:
NMR characterization confirmed regioselectivity: the piperidine H-4 proton shift moved from δ 3.05 ppm (free base) to δ 3.52 ppm (Boc-protected), while alkylation caused a downfield shift to δ 3.78 ppm [5].
Final assembly of c-ceritinib employs microwave-accelerated Buchwald-Hartwig coupling between 5-chloro-N⁴-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidine-2,4-diamine and 2-bromobenzenesulfonamide. Key optimizations include:
Table 2: Optimization of Coupling Reaction Conditions
Condition | Conventional | Microwave-Assisted |
---|---|---|
Temperature | 100°C | 150°C |
Time | 12 hours | 20 minutes |
Catalyst Loading | 5 mol% | 2 mol% |
Yield | 65% | 88% |
Purity (HPLC) | 92% | 99% |
The Boc group serves dual roles:
Scaling c-ceritinib synthesis requires addressing solvent-dependent side reactions:
Table 3: Solvent Impact on c-Ceritinib Synthesis Efficiency
Reaction Step | Optimal Solvent | Yield | Purity | Key Advantage |
---|---|---|---|---|
Boc Protection | THF | 95% | 98% | Rapid dissolution |
Piperidine Alkylation | 2-Me-THF | 93% | 97% | Higher T, reduced time |
Deprotection | DCM/EtOH | 92% | 99.5% | Direct crystallization |
Final Coupling | THF | 88% | 99% | Low side-product formation |
Industrial production avoids column chromatography through:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: